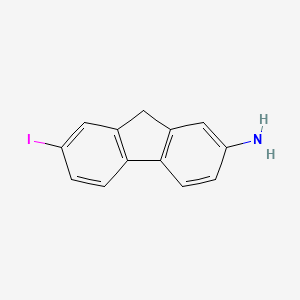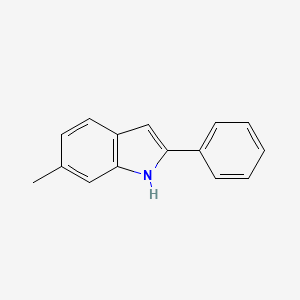![molecular formula C13H26N4O2 B1593746 N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;formaldehyde;phenol CAS No. 32610-77-8](/img/structure/B1593746.png)
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;formaldehyde;phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formaldehyde, polymer with N,N’-bis(2-aminoethyl)-1,2-ethanediamine and phenol is a complex polymer formed through the reaction of formaldehyde with N,N’-bis(2-aminoethyl)-1,2-ethanediamine and phenol. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with N,N’-bis(2-aminoethyl)-1,2-ethanediamine and phenol typically involves the reaction of formaldehyde with N,N’-bis(2-aminoethyl)-1,2-ethanediamine and phenol under controlled conditions. The reaction is usually carried out in an aqueous medium, with the pH adjusted to facilitate the polymerization process. The reaction temperature is maintained at around 60-80°C to ensure optimal polymerization .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is monitored to ensure consistent quality and yield of the polymer. The final product is then purified and processed into various forms for different applications .
Análisis De Reacciones Químicas
Types of Reactions
Formaldehyde, polymer with N,N’-bis(2-aminoethyl)-1,2-ethanediamine and phenol undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Formaldehyde, polymer with N,N’-bis(2-aminoethyl)-1,2-ethanediamine and phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various chemical compounds and materials.
Biology: Employed in the study of biological processes and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and other industrial products.
Mecanismo De Acción
The mechanism of action of formaldehyde, polymer with N,N’-bis(2-aminoethyl)-1,2-ethanediamine and phenol involves its interaction with various molecular targets and pathways. The polymer can form cross-links with proteins and other biomolecules, affecting their structure and function. This property is particularly useful in applications such as drug delivery and medical devices, where controlled release and targeted delivery are essential .
Comparación Con Compuestos Similares
Similar Compounds
Formaldehyde, polymer with N,N’-bis(2-aminoethyl)ethane-1,2-diamine and nonylphenol: Similar in structure but with different substituents, leading to variations in properties and applications.
Phenol-formaldehyde resins: Commonly used in the production of plastics and adhesives, but with different mechanical and chemical properties compared to the polymer with N,N’-bis(2-aminoethyl)-1,2-ethanediamine.
Uniqueness
The unique combination of N,N’-bis(2-aminoethyl)-1,2-ethanediamine and phenol in the polymer provides distinct properties such as enhanced stability, specific reactivity, and tailored applications in various fields. This makes it a valuable compound for specialized applications where other similar polymers may not be suitable .
Propiedades
Número CAS |
32610-77-8 |
|---|---|
Fórmula molecular |
C13H26N4O2 |
Peso molecular |
270.37 g/mol |
Nombre IUPAC |
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;formaldehyde;phenol |
InChI |
InChI=1S/C6H18N4.C6H6O.CH2O/c7-1-3-9-5-6-10-4-2-8;7-6-4-2-1-3-5-6;1-2/h9-10H,1-8H2;1-5,7H;1H2 |
Clave InChI |
NBZZTGGDZKVWPZ-UHFFFAOYSA-N |
SMILES |
C=O.C1=CC=C(C=C1)O.C(CNCCNCCN)N |
SMILES canónico |
C=O.C1=CC=C(C=C1)O.C(CNCCNCCN)N |
| 32610-77-8 | |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



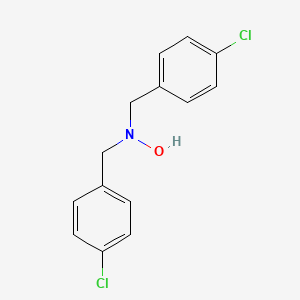
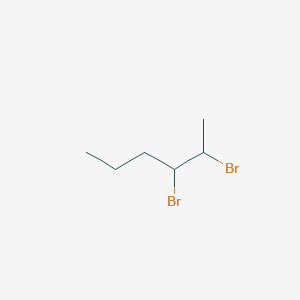


![Spiro[2.3]hexan-5-one](/img/structure/B1593669.png)
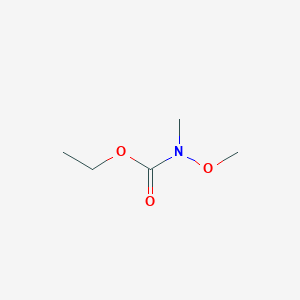
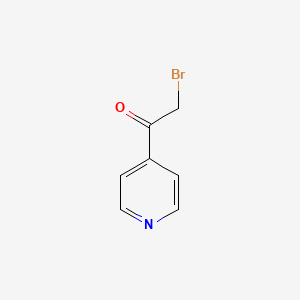
![9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol](/img/structure/B1593678.png)


